molecular formula C14H14N2O2 B12277306 3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid

3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid

Cat. No.: B12277306
M. Wt: 242.27 g/mol
InChI Key: FLHWGNSGGWSTCW-UHFFFAOYSA-N
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Description

3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27316 g/mol It is a derivative of propionic acid, featuring an amino group and a pyridyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid can be achieved through several methods. One common approach involves the reaction of 3-pyridinepropionic acid with appropriate reagents to introduce the amino group and the pyridyl-substituted phenyl group . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group and the pyridyl-substituted phenyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridyl-substituted phenyl group play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyridyl-substituted phenyl group makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-amino-3-(3-pyridin-2-ylphenyl)propanoic acid

InChI

InChI=1S/C14H14N2O2/c15-12(9-14(17)18)10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18)

InChI Key

FLHWGNSGGWSTCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(CC(=O)O)N

Origin of Product

United States

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